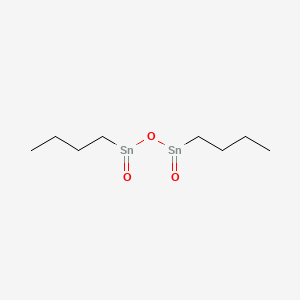

Dibutyldioxodistannoxane

Description

Historical Trajectories and Evolution of Organostannoxane Chemistry

The journey of organotin chemistry began in 1849 with the isolation of diethyltin (B15495199) diiodide by Edward Frankland. sci-hub.st This discovery laid the groundwork for a field that would see exponential growth, particularly in the 20th century, spurred by the advent of Grignard reagents which simplified the formation of tin-carbon (Sn-C) bonds. sci-hub.stchemsrc.com Early investigations primarily focused on organotin halides and their reactions.

A pivotal moment in the evolution of this field was the study of the hydrolysis products of diorganotin dihalides. Initially, these products, with the general formula R₂SnO, were presumed to be simple monomers, analogous to ketones in organic chemistry. chemsrc.comuni.lu However, in 1913, Smith and Kipping demonstrated that these so-called "diorganyltin oxides" were, in fact, polymeric in nature, consisting of repeating -(R₂SnO)- units. uni.lu This led to the understanding of polydiorganylstannoxanes, which are typically solid materials insoluble in most solvents. uni.lu

The term "distannoxane" refers to compounds containing a Sn-O-Sn linkage. These structures, particularly tetraalkyldistannoxanes, became a focal point of research. They are often formed as dimers with the formula [R₂SnX]₂O₂, where X can be a variety of functional groups like halides or carboxylates. chemsrc.com The progressive hydrolysis of compounds like dibutyltin (B87310) dichloride first yields dichlorodistannoxanes, which have found extensive use as catalysts, before proceeding to the polymeric dibutyltin oxide. google.com This historical development from simple organotin species to complex, functionalized stannoxane frameworks underscores the rich and evolving nature of this area of chemistry.

Table 1: Key Milestones in Organostannoxane Chemistry

| Year | Discovery/Development | Significance |

|---|---|---|

| 1849 | Isolation of diethyltin diiodide by Edward Frankland. sci-hub.st | Marks the beginning of organotin chemistry. sci-hub.st |

| Early 1900s | Application of Grignard reagents. chemsrc.com | Facilitated the synthesis of compounds with Sn-C bonds, accelerating research in the field. chemsrc.com |

| 1913 | Smith and Kipping's work on diorganyltin oxides. uni.lu | Revealed the polymeric nature of R₂SnO compounds, leading to the concept of polydiorganylstannoxanes. uni.lu |

| Mid-20th Century | Discovery of industrial applications for organotin compounds. google.com | Spurred significant growth in research and production, particularly for PVC stabilizers and biocides. google.com |

Significance of Organotin Oxides in Applied Chemistry

Organotin oxides and their derivatives, including distannoxanes, hold a position of considerable importance in various industrial and chemical processes. Their utility stems from the unique properties conferred by the tin-oxygen backbone, which can be tailored by altering the organic substituents on the tin atom.

One of the most significant applications of diorganotin compounds is as heat stabilizers for polyvinyl chloride (PVC). chemsrc.com This application consumes a substantial amount of tin annually, with diorganotin dithiolates being a primary class of compounds used for this purpose. chemsrc.com They function by removing unstable allylic chloride groups and scavenging hydrogen chloride, thereby preventing the degradation of the polymer. chemsrc.com

In the realm of catalysis, organotin oxides are indispensable. Diorganotin compounds, such as dibutyltin oxide and dibutyltin dilaurate, are widely used as catalysts in several key industrial reactions:

Polyurethane Formation: They catalyze the reaction between isocyanates and diols to form polyurethanes, which are used in foams, coatings, and adhesives. chemsrc.comajcsd.org

Silicone Vulcanization: They are used in room temperature vulcanized (RTV) silicones, facilitating the crosslinking reactions that cure the material. lookchem.com

Transesterification and Esterification: Stannous and organotin compounds are effective catalysts for producing esters and polyesters, particularly at high temperatures. lookchem.com They offer the advantage of minimizing side reactions compared to strong acid or base catalysts, leading to higher product purity. lookchem.com Dibutyltin oxide, for instance, is an effective catalyst for the transesterification of methyl methacrylate (B99206) at 100°C. lookchem.com

Furthermore, specific organotin oxides like tributyltin oxide have been historically used as potent biocides, particularly as fungicides in wood preservation and textiles. chemsrc.comguidechem.com Triphenyltin (B1233371) derivatives have also seen use as agricultural fungicides. chemsrc.comguidechem.com

Table 2: Major Applications of Organotin Oxides

| Application Area | Specific Use | Example Compound(s) |

|---|---|---|

| Polymer Stabilization | Heat stabilizer for PVC. chemsrc.com | Diorganotin dithiolates, Dibutyltin dilaurate. chemsrc.com |

| Catalysis | Polyurethane synthesis. chemsrc.comajcsd.org | Dibutyltin dilaurate. ajcsd.org |

| Silicone curing (RTV). lookchem.com | Dibutyltin oxide. lookchem.com | |

| Esterification and transesterification reactions. lookchem.comdrugfuture.com | Dibutyltin oxide, Monobutyltin (B1198712) oxide. lookchem.comdrugfuture.com | |

| Biocides | Wood preservation, fungicides. chemsrc.comguidechem.com | Tributyltin oxide. chemsrc.comguidechem.com |

Scope and Academic Relevance of Dibutyldioxodistannoxane Studies

This compound (CAS No: 50378-14-8) is a specific type of distannoxane that has garnered attention within the academic community primarily for its structural characteristics and catalytic potential. chemsrc.comajcsd.org Its structure is often represented as a dimer of dibutyltin oxide units, though its exact form can be complex. The progressive hydrolysis of dibutyltin dichloride leads to intermediates like 1,3-dichloro-1,1,3,3-tetrabutyldistannoxane, a closely related and well-studied precursor. google.com

The academic relevance of studying this compound and its analogues lies in several key areas:

Catalysis Research: As part of the broader family of organotin catalysts, distannoxanes are investigated for their efficacy in various organic transformations. Research has demonstrated that 1,3-disubstituted tetraalkyldistannoxanes are highly efficient initiators for the ring-opening polymerization of lactones, such as β-butyrolactone, to produce polyesters. sci-hub.st Studies focus on understanding how the structure of the distannoxane catalyst influences the reaction rate, polymer molecular weight, and stereochemistry. sci-hub.st

Structural Chemistry: The ability of tin to expand its coordination number beyond four leads to structurally complex and interesting molecules. chemsrc.com Organotin oxides and hydroxides, especially diorganotin derivatives, are more structurally intricate than their triorgano counterparts. chemsrc.com Research into compounds like this compound contributes to the fundamental understanding of Sn-O-Sn bond angles, Sn-C bond lengths, and the formation of supramolecular structures like cages and aggregates.

Synthetic Methodology: The synthesis of functionalized distannoxanes is an active area of research. For example, reacting dibutyltin oxide with other reagents allows for the creation of distannoxanes with specific functional groups, which can then be used as building blocks or catalysts in further synthetic steps. google.com

The study of this compound provides a platform for exploring fundamental concepts in organometallic chemistry, catalysis, and materials science, with potential applications in the development of new synthetic methods and polymeric materials.

Table 3: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 50378-14-8 chemsrc.comajcsd.org |

| Molecular Formula | C₈H₁₈O₃Sn₂ chemsrc.comuni.lu |

| Molecular Weight | 399.63 g/mol chemsrc.com |

Properties

CAS No. |

50378-14-8 |

|---|---|

Molecular Formula |

C8H18O3Sn2 |

Molecular Weight |

399.65 g/mol |

IUPAC Name |

butyl-[butyl(oxo)stannanyl]oxy-oxotin |

InChI |

InChI=1S/2C4H9.3O.2Sn/c2*1-3-4-2;;;;;/h2*1,3-4H2,2H3;;;;; |

InChI Key |

AJZVXTZIQWSLHM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Sn](=O)O[Sn](=O)CCCC |

Origin of Product |

United States |

Ii. Synthetic Strategies and Mechanistic Pathways for Dibutyldioxodistannoxane

Precursor Compounds and Reagents in Stannoxane Synthesis

The foundation of stannoxane synthesis lies in the selection of appropriate starting materials. Organotin halides are the most common precursors, which are then subjected to hydrolysis and condensation to yield the desired distannoxane structure.

Organotin halides are pivotal starting materials in the synthesis of a wide array of organotin compounds, including oxides and hydroxides. rjpbcs.comorientjchem.org For the synthesis of dibutyldioxodistannoxane, diorganotin dihalides, specifically dibutyltin (B87310) dichloride (Bu2SnCl2), are the most frequently employed precursors. rjpbcs.comgoogle.com These compounds are typically prepared through methods like the comproportionation reaction of tetraorganotins (like tetrabutyltin) with tin tetrachloride (SnCl4) or through direct synthesis routes involving the reaction of metallic tin with alkyl halides. rjpbcs.comresearchgate.netgoogle.com

The reactivity of the tin-halogen bond makes these compounds susceptible to nucleophilic substitution, which is the key step in their conversion to stannoxanes. The hydrolysable nature of these halides necessitates that subsequent reactions are often carried out in anhydrous organic solvents if complex formation is the goal, but this very property is exploited for the synthesis of oxides. sysrevpharm.org

Table 1: Key Organotin Halide Precursors for Stannoxane Synthesis

| Precursor Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| Dibutyltin Dichloride | (C4H9)2SnCl2 | Primary starting material for hydrolytic synthesis of dibutyltin oxide, the precursor to this compound. rjpbcs.comgoogle.com |

| Dibutyltin Dibromide | (C4H9)2SnBr2 | An alternative to the dichloride, used in similar direct synthesis and subsequent hydrolysis reactions. |

Hydrolysis and condensation are the core chemical transformations in the most common synthetic routes to stannoxanes. unizin.orgyoutube.com

Hydrolysis: This reaction involves the cleavage of a chemical bond by the insertion of a water molecule. youtube.com In the context of stannoxane synthesis, the tin-halide bond of a precursor like dibutyltin dichloride is hydrolyzed to form a tin-hydroxyl (Sn-OH) group, with the concurrent formation of hydrochloric acid (HCl). rjpbcs.com This step is often facilitated by a base, such as sodium hydroxide (B78521) or ammonium (B1175870) hydroxide, to neutralize the acid produced and drive the reaction to completion. rjpbcs.com The initial product of hydrolysis is a diorganotin dihydroxide, R2Sn(OH)2.

Condensation: This reaction involves the joining of two or more molecules, usually with the elimination of a small molecule such as water or an alcohol. unizin.org Following hydrolysis, the unstable dihydroxide intermediates readily undergo condensation. Two Sn-OH groups react to form a tin-oxygen-tin (Sn-O-Sn) bridge, releasing a molecule of water. uni-saarland.de This process of repeated condensation leads to the formation of polymeric organotin oxides, which are often intractable solids. rjpbcs.com The formation of the dimeric this compound is a specific, controlled outcome of these fundamental reactions. The rates of both hydrolysis and condensation are influenced by factors such as pH, temperature, and the presence of catalysts. adhesivesmag.comresearchgate.net

Targeted Synthesis Methodologies

To overcome the formation of insoluble polymeric solids and to target specific stannoxane structures like the dimeric this compound, several synthetic methodologies have been developed. These range from controlled hydrolytic routes to water-free condensation approaches.

This is the most conventional and widely used method for preparing organotin oxides. The synthesis typically begins with the hydrolysis of a diorganotin dihalide, such as dibutyltin dichloride, in an aqueous solution containing a base. rjpbcs.comgoogle.com

A common industrial route involves reacting dibutyltin dichloride with a caustic soda (sodium hydroxide) solution. google.com This process leads to the formation of dibutyltin oxide (DBTO) as a hydrated precipitate. google.comenv.go.jp While often represented as Bu2SnO, dibutyltin oxide is a polymeric solid with a complex network of Sn-O-Sn bonds. rjpbcs.comorientjchem.org The conversion of this polymeric oxide into the discrete, cyclic dimer, this compound, requires specific reaction conditions, often involving controlled azeotropic removal of water from a solution of the oxide in an organic solvent like toluene (B28343). This process breaks down the polymer and allows the thermodynamically stable dimer to form.

To achieve greater control over the final structure and avoid the challenges associated with the insolubility of polymeric intermediates, non-hydrolytic methods have been explored. researchgate.netrsc.org These non-hydrolytic sol-gel (NHSG) routes form the metal-oxygen-metal backbone using oxygen donors other than water. mdpi.comnih.gov

Potential non-hydrolytic pathways for stannoxane synthesis could involve the reaction of an organotin halide with an oxygen-containing compound like a metal alkoxide, ether, or carboxylate. mdpi.comnih.gov For example, the reaction between a diorganotin dihalide (R2SnX2) and a diorganotin dialkoxide (R2Sn(OR')2) could, in principle, yield a stannoxane with the elimination of an alkyl halide (R'X). These methods offer the advantage of occurring in non-aqueous media, which can lead to more homogeneous and well-defined products. mdpi.com While widely applied to other metal oxides like silica (B1680970) and titania, specific, well-documented examples of NHSG routes for the targeted synthesis of this compound are less common in the literature but represent a promising area for research. researchgate.net

Solid-phase synthesis, a technique where reactions are carried out on a polymeric resin or solid support, offers advantages in product purification and process automation. While the application of organotin reagents in solid-phase organic synthesis is well-documented, particularly using stannoxanes to cleave esters from resins, the synthesis of stannoxanes on a solid support is not a conventional method. tandfonline.comtandfonline.com

Theoretically, a solid-phase approach could involve anchoring a dibutyltin species to a suitable resin. Subsequent on-resin hydrolysis and condensation reactions, followed by cleavage from the support, could potentially yield the desired distannoxane. This methodology could offer a high degree of control and facilitate the isolation of the product. However, this remains a largely exploratory area for the synthesis of simple organotin oxides like this compound.

Table 2: Comparative Overview of Synthesis Methodologies for this compound

| Methodology | Typical Reagents | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Hydrolytic Condensation | Dibutyltin dichloride, Sodium hydroxide, Water, Organic solvent (for purification). google.com | Aqueous hydrolysis followed by azeotropic dehydration in an organic solvent. | Well-established, uses readily available and relatively inexpensive precursors. rjpbcs.comgoogle.com | Can produce insoluble polymeric intermediates; requires careful control to isolate the dimer. rjpbcs.com |

| Non-Hydrolytic Condensation | Organotin halides, Organotin alkoxides, Ethers. mdpi.comnih.gov | Anhydrous organic solvents, often at elevated temperatures. | Better control over homogeneity; avoids water and formation of intractable precipitates. rsc.orgmdpi.com | Precursors can be more expensive; less established for simple stannoxane synthesis. |

Reaction Kinetics and Thermodynamic Considerations in Formation

The formation of this compound, primarily through the hydrolysis and subsequent condensation of dibutyltin precursors, is governed by fundamental principles of chemical kinetics and thermodynamics. The reaction rate is a critical parameter, influenced by reactant concentrations, temperature, and the presence of catalysts. byjus.comlibretexts.org

Generally, the process begins with the hydrolysis of a dibutyltin dihalide (e.g., dibutyltin dichloride) or the hydration of dibutyltin oxide. wikipedia.orgnahrainuniv.edu.iq The rate of this initial step is dependent on the concentration of the tin precursor and water. The subsequent condensation of the resulting hydroxylated intermediates to form the Sn-O-Sn bond is often the rate-determining step.

Kinetic studies, often performed using techniques like reaction progress kinetic analysis (RPKA), allow for the determination of rate laws under synthetically relevant conditions where multiple reactant concentrations change over time. wikipedia.org The rate of reaction can be monitored through various means, including reaction calorimetry, which measures the heat evolved and directly relates it to the reaction's progress. wikipedia.org

Key factors influencing the reaction kinetics include:

Temperature : Increasing the temperature generally accelerates the reaction rate by increasing the kinetic energy of molecules, leading to more frequent and energetic collisions. byjus.com For instance, certain cyclo-oligomerization reactions show a significant rate increase when solutions are refluxed. psu.edu The Arrhenius equation mathematically describes this relationship between rate constant, activation energy, and temperature. libretexts.org

Concentration : The rate is typically dependent on the concentration of the organotin precursor and water. The reaction order, which describes this dependency, must be determined experimentally. libretexts.org

Catalyst : The presence of a catalyst can lower the activation energy of the reaction, providing an alternative mechanism and increasing the rate without being consumed. libretexts.org

From a thermodynamic perspective, the formation of stannoxane oligomers is often the result of a fast transesterification equilibrium. psu.edu This suggests that the final distribution of products, such as various macrocyclic esters, is governed by thermodynamic stability rather than kinetic control. psu.edu The driving force for the ring-opening and polymerization of cyclic monomers, a related process, is the relief of bond-angle strain and/or steric repulsion, resulting in a negative enthalpy change (ΔH). cmu.ac.th

| Parameter | Influence on this compound Formation | Reference |

|---|---|---|

| Temperature | Increases reaction rate by providing molecules with sufficient activation energy for collision and reaction. | byjus.comlibretexts.org |

| Concentration | Reaction rate is dependent on the concentration of organotin precursors and water; reaction orders are determined experimentally. | libretexts.org |

| Thermodynamic Control | The formation of stannoxane oligomers is often governed by a transesterification equilibrium, leading to a thermodynamically stable distribution of products. | psu.edu |

| Enthalpy (ΔH) | The formation process is typically exothermic (negative ΔH), driven by the stability of the Sn-O-Sn bond and relief of strain in precursors. | cmu.ac.th |

Mechanistic Investigations of Stannoxane Formation

The mechanism for the formation of this compound and related structures has been the subject of detailed investigation. The process is generally understood to be a multi-step pathway involving key intermediates and influenced by the reaction environment.

Elucidation of Intermediates

The formation of the characteristic Sn-O-Sn stannoxane linkage proceeds via identifiable intermediate species. ucsb.edu The most widely accepted mechanism involves the initial hydrolysis of an organotin precursor, such as dibutyltin dichloride, to form a dibutyltin hydroxide. wikipedia.org

Hydrolysis → Condensation Pathway:

Hydrolysis: A precursor like dibutyltin dichloride reacts with water (often in the presence of a base like NaOH to neutralize the resulting HCl) to yield a dihydroxy species, Bu2Sn(OH)2. wikipedia.orgnahrainuniv.edu.iq

Condensation: These dihydroxy intermediates are often unstable and undergo rapid condensation, eliminating a molecule of water to form the Sn-O-Sn bond. This process can continue, leading to the formation of dimers like this compound, larger cyclic structures like (Bu2SnO)3, or polymers. wikipedia.orgresearchgate.net

Evidence for this pathway is supported by numerous studies. The hydrolysis of organotin halides is a well-established route to organotin hydroxides and oxides. nahrainuniv.edu.iq In specific studies, organotin hydroxides like L2PhSnOH have been isolated and shown to convert back to the corresponding distannoxane upon heating, confirming their role as direct precursors. researchgate.net Spectroscopic techniques, particularly ¹¹⁹Sn-NMR, are invaluable for identifying these intermediates in solution. researchgate.netnih.gov For example, studies on the hydrolysis of other dibutyltin compounds under simulated gastric conditions have successfully used ¹¹⁹Sn-NMR to identify transient chloro-hydroxy species. nih.gov The condensation is proposed to occur via an associative mechanism, where organotin hydroxide monomers first form dimers in solution, facilitating the subsequent elimination of water. wikipedia.org

Role of Solvents and Additives in Reaction Progression

Solvents and additives play a crucial, non-trivial role in the synthesis of this compound, capable of influencing reaction rates, yields, and even the final structure of the product.

Role of Solvents: The polarity of the solvent is a key factor. byjus.com

Polar Solvents (e.g., water, methanol): These are effective for the initial hydrolysis step, as they can solvate the ionic intermediates and facilitate the reaction with water. byjus.com However, an excess of a polar solvent can hinder the subsequent condensation step, which involves the removal of water.

Non-polar Solvents (e.g., toluene, benzene): These are often used for the condensation reaction. By using Dean-Stark apparatus with these solvents, water produced during condensation can be azeotropically removed, driving the equilibrium towards the formation of the stannoxane product. ias.ac.in

Solvent Effects on Structure: Research has shown that the choice of solvent can directly influence the ring size of the resulting stannoxane products, indicating that the solvent is not merely an inert medium but an active participant in the assembly process. acs.org

Role of Additives:

Bases (e.g., NaOH, NH₄OH): In syntheses starting from organotin halides, a base is often added to act as an HCl scavenger, neutralizing the acid formed during hydrolysis and driving the reaction to completion. nahrainuniv.edu.iq

Catalysts: While the formation can proceed without a catalyst, certain reactions involving stannoxanes, such as transesterification, are efficiently catalyzed by the tin species themselves. psu.edu The addition of dibutyltin dichloride, a product of the reaction, was found in some cases not to significantly affect yields, suggesting complex equilibrium dynamics. psu.edu

| Component | Role in Synthesis | Example/Effect | Reference |

|---|---|---|---|

| Polar Solvents | Facilitate the initial hydrolysis of precursors. | Water, Methanol (B129727) | byjus.com |

| Non-polar Solvents | Promote the condensation step by allowing for azeotropic removal of water. | Toluene, Benzene | ias.ac.in |

| Bases | Act as acid scavengers when starting from organotin halides. | NaOH, NH₄OH | nahrainuniv.edu.iq |

| Solvent Choice | Can control the ring size and structure of the final stannoxane product. | - | acs.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to design chemical processes that minimize the use and generation of hazardous substances, are increasingly being applied to organometallic synthesis. epitomejournals.compaperpublications.org The goal is to develop more sustainable and environmentally benign methods for producing compounds like this compound. rjpn.org

Key green chemistry strategies applicable to this synthesis include:

Use of Greener Solvents: Traditional syntheses often use volatile and hazardous organic solvents like toluene or benzene. ias.ac.in A primary goal of green chemistry is to replace these with safer alternatives. epitomejournals.com Water is an ideal green solvent as it is non-toxic, inexpensive, and readily available. indianchemicalsociety.com Its use is particularly relevant for the hydrolysis step of stannoxane formation.

Energy Efficiency: Many reactions require significant energy input for heating and refluxing. psu.edu Alternative energy sources like ultrasound and microwave irradiation are being explored. Ultrasound-assisted synthesis of organotin compounds has been shown to proceed in very short reaction times (~20 minutes) with excellent yields (>95%), representing a significant improvement in energy efficiency. chalmers.se

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. indianchemicalsociety.com The hydrolysis/condensation route is relatively atom-economical, with water being the main byproduct.

Catalysis: Using catalytic rather than stoichiometric reagents reduces waste. While stannoxanes are often used as catalysts themselves, developing more efficient, recyclable catalysts for their own formation is a key research area. bnt-chemicals.com

| Green Chemistry Principle | Application in this compound Synthesis | Reference |

|---|---|---|

| Prevent Waste | Designing syntheses with higher yields and fewer byproducts. | indianchemicalsociety.com |

| Safer Solvents | Replacing hazardous organic solvents (e.g., toluene) with water or conducting reactions under solvent-free conditions. | epitomejournals.comindianchemicalsociety.com |

| Energy Efficiency | Employing methods like ultrasound-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating. | chalmers.se |

| Catalysis | Developing highly efficient and recyclable catalysts to improve reaction rates and reduce energy requirements. | libretexts.orgbnt-chemicals.com |

Iii. Advanced Structural Elucidation and Supramolecular Assembly of Dibutyldioxodistannoxane

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of dibutyldioxodistannoxane, offering detailed insights into its molecular structure, bonding, and electronic environment in various states.

NMR spectroscopy is arguably the most powerful tool for characterizing organotin compounds in solution. acs.org By probing the magnetic properties of atomic nuclei, it provides precise information about the connectivity and chemical environment of atoms within a molecule.

¹¹⁹Sn NMR Spectroscopy: The tin-119 isotope is an excellent NMR probe for directly studying the coordination environment of the tin atoms. The chemical shift (δ) in ¹¹⁹Sn NMR is highly sensitive to the coordination number and geometry of the tin center. For distannoxanes, which typically exist as dimers with a ladder-like structure, two distinct tin environments are present: a five-coordinate (trigonal bipyramidal) endocyclic tin and a six-coordinate (octahedral) exocyclic tin. This differentiation gives rise to two separate signals in the ¹¹⁹Sn NMR spectrum. For instance, in derivatives like 1,3-diacetoxytetra-n-butyldistannoxane, these signals are well-resolved, allowing for unambiguous assignment. colab.ws The chemical shifts generally fall within a predictable range, with higher coordination numbers typically inducing a shift to a higher field (more negative ppm values). researchgate.netnih.gov

Interactive Table: Representative ¹¹⁹Sn NMR Chemical Shifts for Tetrabutyldistannoxane Derivatives

| Compound Derivative | Tin Environment | Coordination Number | Typical δ (ppm) | Reference |

| 1,3-Diacetoxytetrabutyldistannoxane | Endocyclic | 5 | -227.9 | colab.ws |

| 1,3-Diacetoxytetrabutyldistannoxane | Exocyclic | 6 | -216.1 | colab.ws |

| Hexa-coordinated Dibutyltin (B87310) Complex | N/A | 6 | ~ -331 | researchgate.net |

¹H and ¹³C NMR Spectroscopy: While ¹¹⁹Sn NMR provides information about the tin core, ¹H and ¹³C NMR are used to characterize the organic (butyl) substituents. rsc.org

¹H NMR: The proton NMR spectrum of the butyl groups in this compound shows a series of multiplets corresponding to the three methylene (B1212753) (-CH₂-) groups and a triplet for the terminal methyl (-CH₃) group. The chemical shifts and coupling patterns are consistent with a standard n-butyl chain attached to an electropositive tin atom. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum displays four distinct signals, one for each carbon atom in the n-butyl chain (α, β, γ, and δ carbons). The chemical shift of the α-carbon (directly attached to the tin) is particularly sensitive to the electronic environment of the tin atom. researchgate.net

Interactive Table: Typical ¹H and ¹³C NMR Data for Butyl Groups in Dibutyltin Compounds

| Nucleus | Group | Typical Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | -Sn-CH₂ -CH₂-CH₂-CH₃ | 1.5 - 1.7 | Multiplet |

| ¹H | -Sn-CH₂-CH₂ -CH₂-CH₃ | 1.2 - 1.4 | Multiplet |

| ¹H | -Sn-CH₂-CH₂-CH₂ -CH₃ | 1.2 - 1.4 | Multiplet |

| ¹H | -Sn-CH₂-CH₂-CH₂-CH₃ | 0.8 - 1.0 | Triplet |

| ¹³C | -Sn-C H₂- | 26 - 29 | Singlet |

| ¹³C | -C H₂-CH₂-Sn- | 25 - 28 | Singlet |

| ¹³C | -C H₂-CH₃ | 13 - 15 | Singlet |

| ¹³C | -C H₃ | 13 - 14 | Singlet |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are essential for identifying the characteristic functional groups and probing the bonding within the distannoxane core. ama-science.org The key diagnostic feature in the vibrational spectra of these compounds is the strong absorption band associated with the asymmetric stretching of the Sn-O-Sn bridge (ν_as(Sn-O-Sn)). This band typically appears in the 600-680 cm⁻¹ region of the IR spectrum and is a definitive indicator of the stannoxane framework. ama-science.org Other vibrational modes, such as the symmetric Sn-O-Sn stretch and various Sn-C stretching and bending modes, also provide valuable structural information. Raman spectroscopy is complementary to IR, particularly for identifying symmetric vibrations and the vibrations of the Sn-O core in different structural motifs. nih.gov

Interactive Table: Characteristic Vibrational Frequencies for this compound and Related Tin Oxides

| Vibrational Mode | Technique | Typical Frequency (cm⁻¹) | Reference |

| Asymmetric Sn-O-Sn Stretch | IR | 627 | ama-science.org |

| Symmetric Sn-O Stretch (A₁g mode in SnO₂) | Raman | ~626 | ama-science.org |

| E_g mode (in SnO₂) | Raman | ~470-493 | ama-science.orgnih.gov |

| B₂g mode (in SnO₂) | Raman | ~750-760 | ama-science.orgnih.gov |

| SnO active mode (A₁g) | Raman | ~208 | nih.govresearchgate.net |

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. wikipedia.org Under electron impact (EI) ionization, the this compound molecule can undergo fragmentation in predictable ways. chemguide.co.uk A common fragmentation pathway involves the sequential loss of butyl radicals (•C₄H₉, mass 57). The fragmentation pattern often shows clusters of peaks separated by 14 mass units, corresponding to the successive loss of CH₂ groups from the alkyl chains. libretexts.org The resulting spectrum, with its characteristic isotopic pattern for tin, allows for the confirmation of the elemental composition of the parent ion and its various fragments.

A plausible fragmentation pathway starts with the dimeric molecular ion, followed by cleavage of the Sn-C bonds.

Loss of a butyl group: [M - 57]⁺

Loss of a second butyl group: [M - 114]⁺

Further fragmentation can involve cleavage of the distannoxane core or fragmentation of the remaining butyl chains.

Diffraction Methods for Crystalline and Amorphous States

While spectroscopy provides invaluable data on local atomic environments, diffraction techniques are unparalleled for determining the precise three-dimensional arrangement of atoms in the solid state.

Single-crystal X-ray diffraction is the definitive method for elucidating the solid-state structure of crystalline organotin compounds. wikipedia.orgnih.gov Studies on various derivatives of this compound have confirmed that they typically exist as dimers, forming a distinctive ladder-like supramolecular assembly. researchgate.net This structure consists of a central, planar four-membered Sn₂O₂ ring. wikipedia.org

Key structural features revealed by X-ray crystallography include:

Two distinct tin environments: The endocyclic tin atoms within the Sn₂O₂ ring are typically five-coordinate with a distorted trigonal bipyramidal geometry. The exocyclic tin atoms are six-coordinate with a distorted octahedral geometry, achieving this higher coordination through dative bonds with oxygen atoms from neighboring units. acs.org

Bond lengths and angles: Precise measurements of Sn-O and Sn-C bond lengths and the angles around the tin centers confirm the coordination geometries and provide insight into the nature of the bonding. nih.gov

Supramolecular Packing: The analysis of the crystal packing reveals how the dimeric ladder units arrange themselves in the crystal lattice, often stabilized by weak intermolecular interactions. orientjchem.org

While less common than X-ray crystallography for this class of compounds, electron and neutron scattering can offer complementary structural information.

Neutron Scattering: Neutron scattering is particularly advantageous for locating light atoms, such as hydrogen, in the presence of heavy atoms like tin, a task that is challenging for X-ray diffraction. nih.govnih.gov A neutron diffraction study could precisely determine the positions of the hydrogen atoms in the butyl groups, providing detailed information on their conformation and orientation. acs.org Furthermore, inelastic neutron scattering (INS) can probe the low-frequency vibrational modes of the molecule, offering a complementary technique to IR and Raman spectroscopy for studying the dynamics of the stannoxane core and the organic ligands. researchgate.netacs.org

Understanding Polymorphism and Isomerism

The structural diversity of this compound and its derivatives is a direct consequence of the flexible coordination geometry of the tin atom and the potential for different arrangements of the core Sn-O framework.

Polymorphism: This phenomenon, where a compound crystallizes into two or more different crystal structures, is well-documented in organotin chemistry. A notable example is seen in organostannoxane ladder compounds, where different packing arrangements of the same molecular unit can arise. For instance, a ladder-like organostannoxane, {[(C₆H₅)₂Sn]₂[(C₆H₅)₂ClSn]₂(μ₃-O)₂(μ₂-OH)₂}∙[DMF]₂, has been identified in a second polymorphic form, crystallizing in the monoclinic space group P2₁/c, which differs from its previously known structure earthlinepublishers.com. Such variations arise from subtle differences in crystallization conditions, leading to different arrangements and interactions in the solid state. While specific polymorphs of pure this compound are not extensively detailed in the literature, the behavior of analogous compounds strongly suggests its potential to exhibit polymorphism.

Isomerism: Isomerism in distannoxanes is primarily manifested as conformational and structural isomerism. The tin atoms in these structures can adopt various coordination geometries, typically expanding from the tetrahedral configuration of a simple R₂SnX₂ compound to a five-coordinate trigonal bipyramidal or square pyramidal geometry, and even a six-coordinate octahedral arrangement within the supramolecular assembly rsc.org.

| Isomerism Type | Description | Example in Distannoxane Analogues |

| Polymorphism | Existence of multiple crystalline forms for the same compound. | A second polymorph of a ladder-like diphenyltin-based stannoxane has been structurally characterized earthlinepublishers.com. |

| Conformational Isomerism | Different spatial arrangements of atoms due to rotation around bonds. | The flexible butyl chains can adopt various conformations, influencing crystal packing. |

| Coordination Isomerism | Variation in the coordination geometry around the central tin atom. | Tin centers can exhibit distorted trigonal bipyramidal, square pyramidal, and octahedral geometries within the same or similar molecules rsc.org. |

Supramolecular Architectures and Self-Assembly Phenomena

The chemistry of this compound is dominated by its tendency to self-assemble into well-defined supramolecular architectures. The driving force for this assembly is the formation of strong Sn-O-Sn bridges, resulting in thermodynamically stable cyclic structures known as stannoxanes. The most common motif is the dimer, forming a central, planar four-membered Sn₂O₂ ring. This core unit can be further elaborated into more complex structures like ladders and cages through various interactions.

A prime example is the structure of bis[dicarboxylatotetraorganodistannoxane], which forms a cage-like structure of the type {[R₂Sn(O₂CR′)]₂O}₂. This assembly contains a centrosymmetric Sn₄O₈ core where a central Sn₂O₂ ring is connected to exo-cyclic tin atoms via μ₃-oxo bridges rsc.org. Similarly, ladder-like structures are common, consisting of a three-rung-staircase Sn₄O₄ cluster built from fused Sn₂O₂ units earthlinepublishers.com.

In a well-characterized derivative, [(5-Fluorouracil)-1-CH₂CH₂COOSn(n-Bu)₂]₄O₂, the core structure is a dimer where two [(5-Fu)-1-CH₂CH₂COOSn(n-Bu)₂]₂O units are linked by bridging oxygen atoms. This creates a system where each tin atom is pentacoordinated, adopting a distorted trigonal bipyramidal geometry nih.gov.

| Supramolecular Motif | Core Unit | Description |

| Dimeric Cage | Sn₂O₂ / Sn₄O₈ | A central Sn₂O₂ ring is expanded by coordination to carboxylate ligands and exo-cyclic tin atoms, forming a cage rsc.org. |

| Ladder Structure | Sn₄O₄ | Fused four-membered Sn₂O₂ rings assemble into a multi-rung ladder-like cluster earthlinepublishers.com. |

| Bridged Dimer | Sn₂O₂ | Two stannoxane units are linked by additional bridging atoms, as seen in the 5-Fluorouracil derivative nih.gov. |

While the primary structure is dictated by strong Sn-O covalent bonds, the organization of these supramolecular units into a stable crystal lattice is heavily influenced by weaker interactions, particularly hydrogen bonds. In ladder-like organostannoxane structures containing hydroxo (-OH) groups, distinct O-H···O hydrogen bond patterns are observed, linking the solvate molecules (like DMF) to the main ladder framework earthlinepublishers.com.

Even in the absence of strong O-H or N-H donors, weaker C-H···O hydrogen bonds play a significant role. These interactions occur between the butyl chains' hydrogen atoms and the oxygen atoms of the stannoxane core or adjacent ligands. These numerous, albeit weak, interactions collectively contribute to the stability and specific packing arrangement of the crystal structure earthlinepublishers.com. In some derivatives, amine-N-H···O hydrogen bonds can direct the formation of supramolecular chains nih.gov.

This compound can be considered a fundamental node for the construction of coordination polymers. The inherent structure of diorganotin oxides is often described as polymeric, featuring extensive -Sn-O-Sn- networks. The ladder and cage structures described previously are essentially discrete, self-assembled coordination oligomers.

By introducing multifunctional organic ligands, these discrete cages or ladders can be linked into extended one-, two-, or three-dimensional coordination polymers. The tin atoms in the distannoxane core can act as coordination sites, binding to donor atoms from linker molecules, thereby propagating the structure into an infinite network. The final architecture of such polymers is influenced by the geometry of the stannoxane building block, the length and flexibility of the organic linker, and the coordination preferences of the tin centers.

Beyond conventional hydrogen bonds, a hierarchy of even weaker interactions governs the final solid-state packing of this compound assemblies. These include van der Waals forces, C-H···π interactions (if aromatic groups are present in derivatives), and other short intermolecular contacts nih.gov.

Computational Methods for Structural Prediction and Validation

Computational chemistry provides powerful tools for predicting and validating the complex structures of organostannoxanes. Density Functional Theory (DFT) is the most widely used method for investigating the geometry, stability, and electronic properties of these compounds researchgate.netresearchgate.net.

Structural Prediction and Optimization: DFT calculations, often using hybrid functionals like B3LYP, can optimize the geometry of a proposed stannoxane structure in the gas phase. This allows for the prediction of bond lengths, bond angles, and torsion angles, which can then be compared with experimental data from X-ray crystallography researchgate.netnih.gov. Such calculations can also be used to determine the relative stability of different possible isomers or conformers. For example, DFT can establish the energy profile for the interconversion between different chair and twist-boat conformations in related cyclic systems.

Validation and Analysis: Once a crystal structure is determined experimentally, DFT calculations can validate the findings. A low deviation between the calculated (gas-phase or solvated model) and experimental (solid-state) geometric parameters lends confidence to the determined structure. Furthermore, computational methods like Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) can provide deeper insights into the nature of the chemical bonds, including the degree of covalency in the Sn-O bonds and the strength of weak intermolecular interactions. Hirshfeld surface analysis is another computational technique used to map and quantify the intermolecular contacts within a crystal, providing a visual fingerprint of the packing forces nih.gov.

| Computational Method | Application | Information Obtained |

| Density Functional Theory (DFT) | Geometry Optimization | Predicted bond lengths, bond angles, conformational energies researchgate.netresearchgate.net. |

| Natural Bond Orbital (NBO) | Electronic Structure Analysis | Atomic charges, bond orders, donor-acceptor interactions. |

| Hirshfeld Surface Analysis | Crystal Packing Analysis | Visualization and quantification of intermolecular contacts (e.g., H···H, C···H/H···C) nih.gov. |

| QTAIM | Bonding Analysis | Characterization of bond critical points, nature of covalent and non-covalent interactions. |

Iv. Reactivity and Chemical Transformations of Dibutyldioxodistannoxane

Hydrolytic Stability and Degradation Pathways

The central Sn-O-Sn linkage of the distannoxane framework is susceptible to hydrolysis. While organotin compounds with direct tin-carbon bonds are generally stable in the presence of water, the tin-oxygen bonds can undergo cleavage. gelest.com The hydrolysis of distannoxanes is essentially the reverse of their formation, which involves the condensation and dehydration of organotin hydroxides. gelest.comlupinepublishers.com

[Bu2Sn(X)]2O + H2O ⇌ 2 Bu2Sn(X)OH

This equilibrium highlights the dynamic nature of the distannoxane structure in aqueous environments.

Ligand Exchange and Transmetallation Reactions

Ligand Exchange: One of the most characteristic reactions of distannoxanes is ligand exchange or redistribution. In mixed distannoxane systems, the ligands attached to the exocyclic tin atoms can rapidly exchange. For example, in a mixture of 1,3-dichloro- and 1,3-dibromotetra-n-butyldistannoxane, a rapid equilibrium is established at room temperature, resulting in a statistical distribution of all possible mixed chloro/bromo distannoxane dimers. This process is believed to occur via a bimolecular collision involving a four-centered transition state, which facilitates a concerted swap of the halogen ligands.

Transmetallation: Transmetallation involves the transfer of an organic group from one metal to another. While a fundamental reaction in organometallic chemistry, specific examples involving the direct participation of dibutyldioxodistannoxane in transmetallation reactions are not extensively documented in the reviewed literature. However, given the nature of organotin compounds, it is plausible that the butyl groups attached to the tin could be transferred to other metal centers under appropriate conditions, or that the entire stannoxane unit could coordinate to another metal.

Oxidative and Reductive Transformations

The tin atoms in this compound are in the +4 oxidation state. This is the most stable oxidation state for tin, which has a 5s²5p² electronic arrangement and readily forms four covalent bonds. lupinepublishers.com

Oxidative Transformations: Due to being in its highest stable oxidation state, the Sn(IV) center in this compound is resistant to further oxidation. Organotin(II) compounds are readily oxidized to the more stable organotin(IV) state, indicating the thermodynamic stability of the +4 state. nih.govrjpbcs.com Therefore, oxidative addition, a reaction that would increase the oxidation state of the metal, is not a characteristic transformation for this compound.

Reductive Transformations: Reduction of the Sn(IV) center is possible under the action of strong reducing agents. While direct reduction of the distannoxane is not commonly reported, related organotin(IV) compounds like dibutyltin (B87310) dichloride can be reduced by reagents such as lithium aluminum hydride (Li[AlH₄]) to form the corresponding organotin hydrides (in this case, dibutyltin dihydride, Bu₂SnH₂). wikipedia.orguthm.edu.my It is conceivable that similar strong reducing conditions could cleave the Sn-O bonds and reduce the tin centers in this compound, potentially leading to species with Sn-H bonds or even Sn-Sn bonded compounds.

| Transformation | Feasibility for this compound (Sn(IV)) | Rationale |

| Oxidation | Unlikely | Tin is already in its highest stable oxidation state (+4). |

| Reduction | Possible with strong reducing agents | The Sn(IV) center can be reduced, as demonstrated with related organotin(IV) precursors like R₂SnCl₂. |

Formation of Derived Organotin Species

This compound can be considered a precursor to larger organotin structures. Diorganotin oxides (R₂SnO), which are closely related to distannoxanes (being the ultimate product of hydrolysis and condensation), are known to be polymeric, often insoluble materials. gelest.comwikipedia.org This suggests that under conditions that favor further condensation, this compound can lead to the formation of oligomeric or polymeric stannoxane chains.

Furthermore, related dibutyltin compounds are used to synthesize polymers with a tin backbone. For example, poly(dibutylstannane), a polymer with a repeating Sn-Sn bond in its main chain, can be synthesized via the catalytic dehydropolymerization of dibutyltin dihydride (Bu₂SnH₂). figshare.com

The oxygen atoms within the Sn-O-Sn core of this compound possess lone pairs of electrons and can act as Lewis bases. This property allows them to potentially coordinate to other metal centers, acting as bridging ligands to form heterometallic complexes. In such a complex, the distannoxane unit would link a tin atom to a different metal (M'). While the synthesis of heterometallic complexes is a broad field of inorganic chemistry, researchgate.netmdpi.com specific examples detailing the use of this compound as a ligand to form discrete heterometallic stannoxane complexes were not prominent in the surveyed literature. The formation of such species remains a plausible but less documented reaction pathway.

Reaction Mechanisms of Stannoxane-Mediated Transformations

This compound is a versatile catalyst employed in a variety of chemical transformations, most notably in esterification, transesterification, and the formation of polyurethanes. The catalytic activity of this organotin compound is attributed to the Lewis acidic nature of the tin centers and their ability to coordinate with oxygen- and nitrogen-containing functional groups, thereby activating the substrates for nucleophilic attack. The precise mechanistic pathways can vary depending on the specific reaction, but generally involve the formation of key intermediates through interaction with the stannoxane catalyst.

Organotin compounds, including this compound, are known to expand their coordination number, which is a key feature in the proposed catalytic cycles. rsc.org The mechanisms often involve ligand association and exchange processes. rsc.org

General Principles of Catalysis by this compound:

The catalytic action of this compound in transformations such as esterification and polyurethane formation is generally understood to proceed via two principal mechanistic pathways: the Lewis acid mechanism and a coordination-insertion mechanism.

Lewis Acid Mechanism: In this pathway, the tin atom in the stannoxane acts as a Lewis acid, coordinating to the carbonyl oxygen of an ester or the nitrogen of an isocyanate. rsc.orgacs.org This coordination polarizes the carbonyl or isocyanate group, increasing the electrophilicity of the carbon atom and making it more susceptible to nucleophilic attack by an alcohol. rsc.org This mechanism is typically favored in systems where ligand exchange with the alcohol is not predominant. rsc.org

Coordination-Insertion Mechanism: This mechanism involves an initial reaction between the stannoxane and an alcohol molecule. This leads to the formation of a tin alkoxide intermediate. acs.org This alkoxide then coordinates with the carbonyl or isocyanate group, followed by the insertion of the electrophilic carbon into the Sn-O bond of the alkoxide. Subsequent ligand exchange releases the product and regenerates the active catalytic species. rsc.org

The understanding of these mechanisms has been largely informed by studies on the catalysis of polyurethane formation from isocyanates and alcohols. rsc.org

Mechanism in Transesterification Reactions:

In transesterification reactions, this compound is believed to facilitate the exchange of an alkoxy group of an ester with that of an alcohol. The reaction generally follows these key steps, which can be understood through the lens of the two general mechanistic frameworks:

Activation of the Ester: The tin center of the this compound coordinates to the carbonyl oxygen of the ester. This Lewis acid-base interaction enhances the electrophilic character of the carbonyl carbon.

Nucleophilic Attack: An alcohol molecule then attacks the activated carbonyl carbon. This can occur through two variations of the Lewis acid mechanism rsc.org:

Intermolecular Nucleophilic Attack: The alcohol directly attacks the coordinated ester.

Intramolecular Nucleophilic Attack: The alcohol first coordinates to the tin center before attacking the carbonyl carbon.

Formation of Tetrahedral Intermediate: The nucleophilic attack leads to the formation of a tetrahedral intermediate.

Alkoxy Group Exchange and Product Release: The tetrahedral intermediate collapses, leading to the departure of the original alkoxy group and the formation of the new ester. The catalyst is regenerated and can participate in further catalytic cycles.

Alternatively, the coordination-insertion mechanism involves the following steps rsc.org:

Formation of Tin Alkoxide: The stannoxane reacts with the incoming alcohol, displacing a ligand to form a tin alkoxide.

Coordination and Insertion: The carbonyl group of the ester coordinates to the tin center of the alkoxide, followed by insertion into the Sn-O bond.

Intermediate Exchange: An associative exchange of the intermediate releases the final ester product and regenerates the catalyst.

Mechanism in Esterification Reactions:

The catalytic mechanism for esterification is quite similar to that of transesterification. rsc.org The process can also be self-catalyzed to some extent by the Brønsted acidity of the carboxylic acid itself. rsc.org When catalyzed by this compound, the mechanism is thought to involve:

Activation of the Carboxylic Acid: The stannoxane catalyst acts as a Lewis acid, coordinating to the carbonyl oxygen of the carboxylic acid. This activation makes the carbonyl carbon more electrophilic.

Nucleophilic Attack by Alcohol: An alcohol molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer and Water Elimination: A proton is transferred, and a molecule of water is eliminated to form the ester.

Recent mechanistic studies on monoalkyltin(IV)-catalyzed esterification using NMR, IR, and MS techniques, complemented by DFT calculations, suggest that under catalytically relevant conditions, multinuclear tin assemblies can break down into monomeric or dimeric species. rsc.orgrug.nlrsc.orguva.nl These studies propose a mononuclear mechanism where the carbon-oxygen bond breaking is the rate-determining step. rsc.orgrug.nlrsc.orguva.nl While these studies focus on monoalkyltin compounds, they provide insight into the potential behavior of distannoxanes under reaction conditions.

Mechanism in Polyurethane Formation:

In the synthesis of polyurethanes, this compound catalyzes the reaction between an isocyanate and a polyol. rsc.org The mechanism is generally accepted to proceed through the following steps, with evidence pointing towards the coordination-insertion pathway being more likely acs.org:

Formation of a Tin Alkoxide: The catalyst reacts with the polyol (an alcohol) to form a tin alkoxide. acs.org

Coordination of the Isocyanate: The isocyanate then coordinates to the tin center of the alkoxide, typically through the nitrogen atom. acs.org

Nucleophilic Attack and Urethane (B1682113) Formation: The alkoxide group attacks the electrophilic carbon of the coordinated isocyanate, leading to the formation of an N-stannylurethane intermediate. acs.org

Catalyst Regeneration: The N-stannylurethane then reacts with another molecule of the polyol to release the urethane product and regenerate the tin alkoxide catalyst, allowing the cycle to continue.

V. Catalytic Applications of Dibutyldioxodistannoxane

Catalytic Roles in Organic Synthesis

In the realm of organic synthesis, dibutyldioxodistannoxane serves as a powerful catalyst, primarily facilitating the formation of ester bonds. Its applications extend to transesterification, condensation, and dehydration reactions, where it often provides high yields and selectivity.

Distannoxane-based catalysts are exceptionally effective for esterification and transesterification reactions, operating efficiently under neutral and mild conditions. bohrium.comacs.org The catalytic activity is attributed to the unique structure of the distannoxane core, which acts as a template, bringing both the alcohol and the ester substrates into close proximity to facilitate the reaction. acs.orgwikipedia.org Dibutyltin (B87310) oxide (DBTO), the monomeric precursor to this compound, is also a widely used catalyst for these transformations. wikipedia.orgbnt-chemicals.com

The mechanism for esterification is proposed to involve the initial formation of a carboxydistannoxane, followed by a ligand exchange to produce an alkoxydistannoxane. This intermediate is thought to coordinate the carbonyl oxygen of the acid, activating it for nucleophilic attack by the alkoxy group. uvic.ca However, recent studies using electrospray ionization mass spectrometry (ESI-MS) suggest that in the presence of carboxylic acids, the dimeric distannoxane structure may decompose into highly active mono-tin carboxylate species, which could be the true catalytic entities. uvic.ca

Distannoxane catalysts have proven useful in the synthesis of various esters, demonstrating high efficiency where conventional catalysts may fail. bohrium.com Their application is particularly valuable in producing plasticizers, lubricant esters, and surfactants. bnt-chemicals.com

| Ester Substrate | Alcohol | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Methyl Oleate | 1-Butanol | Distannoxane | Reflux, 24h | High | bohrium.com |

| Ethyl Acetate | Benzyl Alcohol | Otera's Catalyst | 80 °C, 2h | 98% | wikipedia.org |

| Methyl Benzoate | 2-Ethylhexanol | Distannoxane | Reflux, 24h | High | acs.org |

Esterification is fundamentally a dehydration or condensation reaction where two molecules combine with the loss of a small molecule, typically water. google.com The high efficacy of this compound in these reactions highlights its role as a potent dehydration catalyst. Beyond ester formation, related organotin compounds are employed in other condensation processes. For instance, dibutyltin oxide catalyzes silanol (B1196071) condensation, a key reaction in the curing of RTV silicones and the synthesis of alkyd resins. bnt-chemicals.comtib-chemicals.com

Furthermore, dibutyltin oxide is reactive with methanol (B129727), especially under carbon dioxide pressure, to form a tetrabutyl(dimethoxy)stannoxane dimer. This complex shows high catalytic activity in the synthesis of dimethyl carbonate from CO2 and methanol, a process that involves a critical dehydration step to drive the reaction forward. researchgate.net While the catalyst is effective for these types of condensation, its application in carbon-carbon bond-forming condensations, such as the aldol (B89426) condensation, is not prominently documented. youtube.com

While this compound is a premier catalyst for reactions involving heteroatom (C-O) bond formation, its use in promoting direct carbon-carbon (C-C) bond formation is not well-established in scientific literature. Major C-C bond-forming reactions, such as the aldol reaction, are typically catalyzed by strong bases, acids, or specific organometallic complexes and organocatalysts that operate through mechanisms like enolate or enamine formation. nih.govyoutube.com The primary catalytic activity of distannoxanes is centered on the activation of carbonyl and hydroxyl groups for nucleophilic substitution, which is distinct from the mechanisms required for most C-C bond-forming reactions.

Polymerization Catalysis

This compound and related organotin compounds are crucial catalysts in polymer chemistry, enabling the synthesis of high molecular weight polyesters through different mechanistic pathways. These catalysts are valued for their high activity, which allows for lower catalyst concentrations and milder reaction conditions compared to many traditional metal catalysts.

Ring-Opening Polymerization (ROP) of cyclic esters is a primary method for producing biodegradable aliphatic polyesters like polylactic acid (PLA) and polycaprolactone (B3415563) (PCL). jetir.orgrsc.org Organotin compounds are among the most common and effective catalysts for this process. nih.govnih.gov Distannoxane catalysts, in particular, have been utilized in the ROP of monomers such as ε-caprolactone. researchgate.net The polymerization is believed to proceed via a coordination-insertion mechanism, where the cyclic ester coordinates to the tin center before the ester bond is cleaved and the monomer is inserted into the growing polymer chain. This method allows for the synthesis of polymers with controlled molecular weights and defined end-groups. nih.gov

| Monomer | Catalyst System | Resulting Polymer | Key Finding | Reference |

|---|---|---|---|---|

| ε-Caprolactone | Distannoxane Complex | Poly(ε-caprolactone-block-2,2-dimethyl-1,3-propandiol) | Produces block copolymers. | researchgate.net |

| L-Lactide | Tin(II) Octoate | Poly(L-lactic acid) (PLLA) | Commonly used catalyst for high molecular weight PLA. | jetir.org |

| ε-Caprolactone | Tin(II) Octoate / n-Hexanol | Poly(ε-caprolactone) (PCL) | Produces high molecular weight PCL (Mn > 90,000 g/mol) in a short time. | nih.gov |

An alternative to ROP for polyester (B1180765) synthesis is the direct polycondensation of dicarboxylic acids with diols. A significant challenge in this method is the efficient removal of the water byproduct to drive the reaction toward the formation of a high molecular weight polymer. google.com Distannoxane catalysts have emerged as a highly effective solution to this problem. Specifically, 1-chloro-3-hydroxy-1,1,3,3-tetrabutyldistannoxane (CHTD) has been shown to catalyze the polycondensation of aliphatic dicarboxylic acids and diols under azeotropic conditions, yielding polyesters with very high molecular weights (Mw up to 277,000 g/mol ) at very low catalyst concentrations (0.001 mol %). acs.org This method avoids the need for chain extenders or high vacuum, making it a more convenient and cost-effective process for producing commercially relevant biodegradable polyesters. acs.org

| Dicarboxylic Acid | Diol | Resulting Polymer | Weight-Average Molecular Weight (Mw) | Reference |

|---|---|---|---|---|

| Succinic Acid | 1,4-Butanediol | Poly(butylene succinate) (PBS) | 277,000 g/mol | acs.org |

| Succinic Acid | Ethylene Glycol | Poly(ethylene succinate) (PES) | 102,000 g/mol | acs.org |

| Sebacic Acid | Ethylene Glycol | Poly(ethylene sebacate) | 106,000 g/mol | acs.org |

| Succinic Acid | 1,4-Cyclohexanedimethanol | Poly(1,4-cyclohexanedimethylene succinate) | 115,000 g/mol | acs.org |

Data derived from research using 1-chloro-3-hydroxy-1,1,3,3-tetrabutyldistannoxane (CHTD) as the catalyst. acs.org

Urethane (B1682113) and Polyester Synthesis

This compound belongs to the family of organotin compounds, which are widely recognized for their catalytic activity in various polymerization reactions, including the synthesis of polyurethanes and polyesters. lupinepublishers.comgelest.com The catalytic efficacy of organotin compounds in urethane formation, for instance, is well-established, with dibutyltin derivatives being among the most commonly used catalysts. lupinepublishers.comresearchgate.net

In urethane synthesis , the formation of the urethane linkage results from the reaction between an isocyanate and a hydroxyl group. Organotin catalysts, including distannoxanes, act as Lewis acids, activating the reactants and facilitating the reaction. lupinepublishers.com Two primary mechanisms have been proposed for this catalytic action: one involves the direct insertion of the isocyanate into a Sn-O bond of the catalyst, while the other suggests the organotin compound coordinates with the alcohol, increasing its nucleophilicity. lupinepublishers.comnih.gov

Computational and experimental studies on organotin dicarboxylates, which share mechanistic similarities with distannoxanes, indicate the formation of an alkoxide complex between the catalyst and the alcohol. This complex is considered the dominant catalytic species in the urethane formation reaction. nih.gov The general catalytic cycle is believed to involve the formation of a ternary complex between the catalyst, the alcohol, and the isocyanate. lupinepublishers.com

For polyester synthesis , particularly through transesterification reactions, distannoxane catalysts have demonstrated high efficiency. acs.org A patent highlights a process for producing polyesters using a distannoxane catalyst, emphasizing its utility in achieving high degrees of polymerization. google.com The unique ladder-shaped dimeric structure of difunctional distannoxanes, such as this compound, is thought to be crucial to their high catalytic activity. This structure provides a polar core surrounded by lipophilic alkyl groups, making them soluble in non-polar solvents and effective as binary Lewis acids. lupinepublishers.comresearchgate.net

The catalytic activity of various organotin compounds in the glycerolysis of triacylglycerides, a transesterification reaction, has been studied, with dibutyltin oxide showing high reactivity. rsc.org This suggests that the Sn-O-Sn core of this compound is a key feature for its catalytic function in esterification processes.

| Catalyst | Relative Reaction Rate | Key Mechanistic Feature |

|---|---|---|

| Dibutyltin Dilaurate (DBTDL) | High | Formation of an active alkoxide intermediate. nih.gov |

| Dibutyltin Diacetate | Very High | More reactive than dilaurate due to the nature of the carboxylate group. gelest.com |

| Stannous Octoate | High | Commonly used in flexible polyurethane foam production. researchgate.net |

| This compound | High (inferred) | Ladder-like structure with two Lewis acidic tin centers. lupinepublishers.comresearchgate.net |

Heterogeneous Catalysis and Supported this compound Systems

To enhance catalyst reusability and simplify product purification, homogeneous catalysts like this compound can be immobilized on solid supports, transforming them into heterogeneous catalysts. beilstein-journals.org This approach is particularly advantageous for continuous flow processes. mdpi.com

Inorganic materials are often chosen as supports due to their high thermal and mechanical stability. nih.gov Silica (B1680970) (SiO₂) is a commonly used inorganic support for immobilizing organometallic catalysts, including organotin compounds. beilstein-journals.org

The primary strategies for immobilizing catalysts on inorganic supports can be categorized as:

Covalent Bonding: This involves the formation of strong chemical bonds between the catalyst and the support, which minimizes leaching of the active species. beilstein-journals.org For silica supports, the surface silanol groups (Si-OH) can be reacted with a suitable functional group on the catalyst or a linker molecule. nih.gov

Non-covalent Interactions (Physisorption): This method relies on weaker forces such as van der Waals forces and hydrogen bonding to adsorb the catalyst onto the support surface. While simpler, it carries a higher risk of catalyst leaching. beilstein-journals.org

Encapsulation: The catalyst is physically entrapped within the pores of the support material.

For organotin compounds, covalent immobilization on silica is a well-documented approach. The reaction between the organotin compound and the surface silanol groups of silica can lead to the formation of stable Si-O-Sn linkages. This method offers the potential for creating robust and recyclable heterogeneous catalysts. The effectiveness of immobilization can be influenced by the type of support, the immobilization technique, and the resulting interactions between the catalyst and the support. beilstein-journals.org

Continuous flow reactors offer several advantages over traditional batch reactors, including improved heat and mass transfer, better process control, and enhanced safety. goflow.at Heterogeneous catalysts are particularly well-suited for use in flow systems, as they can be packed into a column or coated onto the reactor walls, allowing the reaction mixture to flow through while the catalyst remains stationary. goflow.at

High Catalyst to Substrate Ratio: The continuous flow of reactants over a fixed catalyst bed leads to a high local concentration of the catalyst, which can result in increased reaction rates and higher turnover numbers compared to batch reactions. goflow.at

Simplified Product Separation: The catalyst is easily separated from the product stream, eliminating the need for post-reaction purification steps to remove the catalyst. goflow.at

Enhanced Stability and Reusability: Immobilization can improve the stability of the catalyst, and its retention within the reactor allows for extended use and recycling. unl.pt

The performance of such a system would depend on factors such as the stability of the immobilized catalyst under flow conditions, the potential for catalyst leaching, and the mass transfer characteristics within the reactor.

Catalyst Regeneration and Deactivation Studies

Catalyst deactivation, the loss of catalytic activity and/or selectivity over time, is a critical issue in industrial processes. mdpi.comdntb.gov.ua The primary causes of deactivation for heterogeneous catalysts can be broadly classified as chemical, mechanical, and thermal. mdpi.com For supported organotin catalysts like this compound, potential deactivation mechanisms include:

Leaching: The gradual loss of the active tin species from the support into the reaction medium. This is a significant concern, especially for catalysts immobilized via weaker, non-covalent interactions. beilstein-journals.org

Fouling: The deposition of byproducts, polymers, or other materials from the reaction mixture onto the catalyst surface, blocking the active sites.

Poisoning: The strong chemisorption of impurities from the feedstock onto the active sites, rendering them inactive. mdpi.com

Thermal Degradation: Changes in the catalyst structure or the support material at high reaction temperatures. mdpi.com

Catalyst regeneration is the process of restoring the activity of a deactivated catalyst. acs.org The feasibility and method of regeneration depend on the deactivation mechanism. Common regeneration techniques include:

Washing: Using a suitable solvent to remove adsorbed impurities or fouling agents from the catalyst surface.

Thermal Treatment: Heating the catalyst in a controlled atmosphere (e.g., air or an inert gas) to burn off carbonaceous deposits (coke).

Chemical Treatment: Using chemical reagents to remove poisons or to redeposit leached active species.

A patent describes a process for the recovery of tin from tin-bearing solutions, which involves treatment with an alkali metal hydroxide (B78521) solution to precipitate the tin, which can then be recovered. google.com This suggests a potential route for recovering tin from a deactivated catalyst system where significant leaching has occurred. For supported catalysts, a common regeneration strategy involves calcination to remove organic residues, followed by potential re-impregnation of the active species if necessary.

Mechanistic Investigations of Catalytic Cycles

Understanding the catalytic cycle at a molecular level is crucial for optimizing catalyst performance and designing new, more efficient catalysts.

The elucidation of the active site involves identifying the specific atoms or arrangement of atoms on the catalyst that are directly involved in the chemical transformation. researchgate.netrsc.org For organotin catalysts in urethane and polyester synthesis, the tin atom is universally considered the central active site.

The catalytic activity of organotin compounds is attributed to the Lewis acidity of the tin center. lupinepublishers.com In the case of this compound, the molecule contains two tin atoms bridged by oxygen atoms, forming a characteristic ladder-like structure. lupinepublishers.comresearchgate.net This structure is believed to play a significant role in its catalytic prowess, potentially acting as a "binary Lewis acid". lupinepublishers.com

In urethane synthesis, computational and experimental studies on related organotin dicarboxylates suggest that the active catalyst is an alkoxide complex formed by the reaction of the tin compound with the alcohol reactant. nih.gov This indicates that the active site involves not just the tin atom but also the coordinated alkoxide group. The reaction then proceeds through the coordination of the isocyanate to this tin-alkoxide complex.

For distannoxane catalysts, the Sn-O-Sn core is fundamental to their activity. It is proposed that one of the tin centers can coordinate with the hydroxyl group of the alcohol, while the other can interact with the carbonyl group of the ester or the isocyanate group, thus bringing the reactants into close proximity and activating them for the reaction. This cooperative effect of the two tin centers within the distannoxane structure is a key aspect of its high catalytic efficiency.

| Compound Name |

|---|

| This compound |

| Dibutyltin Dilaurate (DBTDL) |

| Dibutyltin Diacetate |

| Stannous Octoate |

| Dibutyltin Oxide |

| Silica (Silicon Dioxide) |

Role of the Stannoxane Framework in Catalytic Activity

The catalytic efficacy of this compound is intrinsically linked to its unique distannoxane framework, which features a central four-membered Sn₂O₂ ring. This structure is not merely a passive scaffold but an active participant in the catalytic cycle, particularly in reactions such as esterification and transesterification.

The commonly accepted mechanism for catalysis by tetraorganodistannoxanes, including this compound, involves a series of coordinated steps. The process is initiated by the displacement of a substituent on one of the tin atoms by a molecule of an alcohol. This step leads to the formation of an alkoxytetraorganodistannoxane intermediate. Subsequently, this intermediate plays a crucial role in delivering the alkoxide group to a carbonyl-containing substrate, such as an ester in a transesterification reaction. The coordination of the carbonyl group to a tin atom of the distannoxane framework facilitates this transfer.

The presence of two tin centers within the distannoxane framework is believed to enhance the catalytic activity. This dual-center arrangement can facilitate the formation of a six-membered transition state involving the catalyst, the ester, and the alcohol. Alternatively, it may promote the double activation of the ester through the coordination of each of its oxygen atoms to a respective tin atom of the distannoxane. This cooperative effect of the two tin atoms is a key feature of the stannoxane framework's role in catalysis.

Comparative Analysis with Other Organometallic Catalysts

This compound and other organotin compounds have long been recognized for their high catalytic activity in various applications, most notably in the synthesis of polyurethanes. When compared to other classes of organometallic catalysts, organotins, including this compound, often exhibit superior performance in terms of reaction rates and efficiency at low concentrations.

In the realm of polyurethane chemistry, dibutyltin dilaurate (DBTDL) has historically been the workhorse catalyst, serving as a benchmark for comparison. Organotin catalysts, in general, offer several advantages, including high activity with both aromatic and aliphatic isocyanates, good solubility and compatibility with most formulations, and reasonable stability.

However, due to increasing environmental and health concerns associated with organotin compounds, a significant amount of research has been dedicated to finding viable alternatives. The most promising replacements include compounds based on bismuth, zinc, and zirconium.

A comparative analysis reveals distinct differences in catalytic behavior:

Bismuth Carboxylates: These catalysts can exhibit curing profiles different from DBTDL. For instance, in some polyurethane formulations, bismuth neodecanoate has been shown to have a shorter pot life but a longer curing time compared to DBTDL, even at higher catalyst concentrations.

Zinc Carboxylates: Zinc-based catalysts are another alternative, often used in combination with other metals to achieve a synergistic catalytic effect.

Zirconium and Aluminium Chelates: These compounds are also explored as potential replacements for organotin catalysts.

The choice of catalyst can significantly impact the final properties of the polymer. For example, in the synthesis of polyurethanes from isophorone (B1672270) diisocyanate (IPDI) and different polyols, DBTDL was found to be more effective with polyethers, while metal-β-diketone complexes (containing metals like iron, copper, chromium, and tin) were more effective with polyesters. researchgate.net

The following interactive data table provides a comparative overview of the catalytic performance of various organometallic catalysts in a typical 2K polyurethane coating system, with DBTDL as the reference. The data illustrates the trade-offs between different catalyst types in terms of drying times and pot life.

This second interactive table presents a comparison of the catalytic activity of different organotin compounds in the formation of urethane from an aliphatic isocyanate, highlighting the influence of the catalyst on the reaction rate.

These comparisons underscore that while this compound and related organotin catalysts are highly effective, the selection of a catalyst for a specific application requires careful consideration of not only catalytic activity but also pot life, curing characteristics, and the chemical nature of the reactants.

Vi. Applications in Advanced Materials Science and Engineering

Role in Polymer Synthesis and Modification

Dibutyldioxodistannoxane is a highly effective catalyst in the synthesis of numerous polymers, including polyesters, polyurethanes, silicones, and polycarbonates. bnt-chemicals.com Its high reactivity, thermal stability, and good compatibility with a range of formulations make it a preferred choice for accelerating polymerization and crosslinking reactions. reaxis.com